4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S2/c19-14-10-17(5-6-18(14)15-16-4-8-23-15)24(20,21)12-1-2-13-11(9-12)3-7-22-13/h1-2,4,8-9H,3,5-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFNUJIOVWQGFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)N3CCN(C(=O)C3)C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Moiety: Starting from a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran ring.
Sulfonylation: The benzofuran derivative can be sulfonylated using reagents like sulfonyl chlorides under basic conditions.
Thiazole Formation: The thiazole ring can be synthesized via cyclization reactions involving thioamides and α-haloketones.
Piperazine Derivative Formation: The piperazine ring can be introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the sulfonylated benzofuran with the thiazole-piperazine derivative under suitable conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions may include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a benzofuranone derivative, while reduction could produce a thioether.
Scientific Research Applications
The biological activity of this compound has been evaluated through various studies focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Research indicates that compounds similar to this one exhibit significant inhibitory effects on various cancer cell lines. Key findings include:
- In vitro Studies : Derivatives of dihydrobenzofuran can inhibit tubulin polymerization, a critical mechanism in cancer cell mitosis. Certain derivatives showed significant antitumor activity at micromolar concentrations .
- PARP Inhibition : The compound has been studied for its ability to inhibit Poly(ADP-ribose) polymerase (PARP), which is crucial in cancer therapy. This inhibition is particularly relevant for treating cancers with BRCA mutations .
Antimicrobial Properties
The sulfonamide functionality in the compound is known for its antibacterial properties:
- Bacterial Growth Inhibition : Compounds with similar structures have shown effectiveness against strains such as Escherichia coli and Staphylococcus aureus, indicating potential use as antimicrobial agents.
Neuropharmacological Effects
The piperazine component is linked to various neurological effects:
- Serotonin Receptor Modulation : Compounds containing piperazine rings have been studied for their roles as serotonin receptor modulators, which are crucial in the treatment of depression and anxiety disorders. This suggests the compound could be a candidate for further neuropharmacological studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Piperazine Derivative : This is achieved through standard organic synthesis techniques.
- Introduction of the Sulfonyl Group : This can be accomplished via sulfonation reactions.
- Construction of the Dihydrobenzofuran Ring : Cyclization techniques are employed to form this complex structure.
Characterization methods such as NMR spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of the synthesized compounds.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, highlighting their potential applications in drug development:
- Antitumor Agents : Investigations into similar compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuroactive Compounds : Research has indicated that derivatives can interact with neurotransmitter systems, suggesting therapeutic potentials in psychiatric disorders.
Mechanism of Action
The mechanism of action of “4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one” would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound’s unique combination of a piperazinone core, thiazole, and dihydrobenzofuran-sulfonyl groups differentiates it from related heterocycles. Key comparisons include:
- Piperazinone vs. Piperidine/Thiazole Cores: The piperazinone core in the target compound contains a secondary amine, enabling hydrogen bonding, whereas piperidine derivatives (e.g., ) lack this feature.
- Sulfonyl vs. Halogenated/Triazolyl Groups : The sulfonyl group in the target compound contrasts with halogenated aryl () or dihydroisoxazole () substituents. Sulfonyl groups typically enhance solubility and binding specificity through polar interactions, whereas halogenated groups may improve lipophilicity .
- Dihydrobenzofuran vs. Benzothiazole/Dihydroisoxazole : The oxygen-rich dihydrobenzofuran ring may confer metabolic stability compared to sulfur-containing benzothiazole () or nitrogen/oxygen dihydroisoxazole () systems .
Biological Activity
The compound 4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one is a piperazine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 416.5 g/mol. The structure features a piperazine ring, a thiazole moiety, and a sulfonyl group attached to a benzofuran derivative.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The thiazole and piperazine components are known to exhibit significant interactions with neurotransmitter receptors, which may contribute to the compound's pharmacological effects.
Biological Activity Overview
Case Studies
- Anticancer Activity
- Antimicrobial Efficacy
- Anti-inflammatory Effects
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively characterized; however, related compounds suggest that it may possess favorable absorption and distribution characteristics due to its lipophilicity.
Q & A
Q. What are the recommended synthetic routes for 4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis of structurally analogous sulfonamide-piperazine derivatives typically involves:
- Step 1: Condensation of a thiazole-2-amine with a bromoacetylpiperazine intermediate under reflux in 1,4-dioxane with catalytic piperidine (5–10 mol%) .
- Step 2: Sulfonylation of the dihydrobenzofuran moiety using chlorosulfonic acid in dichloromethane, followed by coupling with the piperazine-thiazole intermediate under basic conditions (e.g., NaHCO₃) .
- Optimization: Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and a UV lamp. Purify via recrystallization (ethanol/water) or column chromatography (ethyl acetate/hexane). Yield improvements (>60%) are achieved by maintaining anhydrous conditions and inert atmospheres (N₂/Ar) .
Q. How should solubility challenges be addressed for this compound in biological assays?
Methodological Answer:
- Solubility Screening: Test solubility in DMSO (primary solvent), ethanol, or acetonitrile. Pre-dissolve in DMSO (10–50 mM stock) and dilute in assay buffers (e.g., PBS or RPMI-1640) to ensure final DMSO ≤0.5% (v/v) .
- Handling: Use sonication (30 min, 40°C) for stubborn suspensions. For in vitro cytotoxicity assays, validate solvent effects using vehicle controls (e.g., 0.5% DMSO) to rule out artifactual inhibition .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze ¹H and ¹³C NMR spectra to confirm sulfonyl (-SO₂-) and piperazine resonances. Key peaks:
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]⁺: ~420–450 Da range) with ≤3 ppm error .
- HPLC Purity: Use a C18 column (acetonitrile/water gradient) to confirm ≥95% purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
- Core Modifications:
- Thiazole Ring: Replace with oxazole or imidazole to assess heterocycle specificity .
- Sulfonyl Group: Substitute with carbamate or amide to evaluate electronic effects on target binding .
- Biological Testing: Screen analogs against cancer cell lines (e.g., MCF-7, HEPG-2) using sulforhodamine B (SRB) assays. Include a reference compound (e.g., CHS-828) for potency benchmarking .
- Data Analysis: Calculate IC₅₀ values and correlate with substituent hydrophobicity (ClogP) using QSAR software .
Q. What experimental strategies are recommended to resolve conflicting cytotoxicity data across cell lines?
Methodological Answer:
- Assay Replication: Repeat tests in triplicate across multiple passages to rule out cell line variability .
- Orthogonal Assays: Validate results via ATP-based viability assays (e.g., CellTiter-Glo) and apoptosis markers (Annexin V/PI) .
- Mechanistic Profiling: Perform kinase inhibition profiling (e.g., Eurofins KinaseProfiler) to identify off-target effects that may explain discrepancies .
Q. How can the compound’s mechanism of action be elucidated in cancer cells?
Methodological Answer:
- Transcriptomics: Conduct RNA-seq on treated vs. untreated cells (e.g., MCF-7) to identify differentially expressed pathways (e.g., apoptosis, cell cycle) .
- Protein Interaction Studies: Use pull-down assays with biotinylated probes to isolate binding partners, followed by LC-MS/MS identification .
- Enzyme Inhibition: Test against recombinant enzymes (e.g., carbonic anhydrase IX) linked to tumor progression .
Q. What methodologies are suitable for assessing metabolic stability in preclinical models?
Methodological Answer:
- In Vitro Liver Microsomes: Incubate compound (1 µM) with human liver microsomes (HLM) and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 min. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .
- CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms using fluorescent substrates to predict drug-drug interaction risks .
Q. How can researchers design stability studies for this compound under varying storage conditions?
Methodological Answer:
- Forced Degradation: Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B). Monitor degradation products via HPLC at 0, 1, 3, and 6 months .
- Solution Stability: Prepare stock solutions in DMSO and store at -20°C. Assess precipitation and potency monthly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
